molecular formula C21H24N2O3 B11974943 N'-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide CAS No. 303084-26-6

N'-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide

Katalognummer: B11974943
CAS-Nummer: 303084-26-6
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: SQXPYZQRFKDNCQ-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures are in place to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide include other hydrazide derivatives and compounds with similar functional groups.

Uniqueness

What sets N’-(4-(Allyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

303084-26-6

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O3/c1-3-5-17-6-10-20(11-7-17)26-16-21(24)23-22-15-18-8-12-19(13-9-18)25-14-4-2/h4,6-13,15H,2-3,5,14,16H2,1H3,(H,23,24)/b22-15+

InChI-Schlüssel

SQXPYZQRFKDNCQ-PXLXIMEGSA-N

Isomerische SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Kanonische SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.